2-Chloro-n-(4-methylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUJXBPYWPGLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278290 | |
| Record name | 2-chloro-n-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-93-0 | |
| Record name | 2-Chloro-N-(4-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4-methylphenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6923 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-n-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro N 4 Methylphenyl Benzamide and Its Analogues
Diverse Synthetic Pathways and Strategies for Benzamide (B126) Core Formation
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. researchgate.net The synthesis of the benzamide core of molecules like 2-Chloro-N-(4-methylphenyl)benzamide can be achieved through a variety of methods, ranging from classical multi-step procedures to modern, highly efficient catalytic systems.
Traditional methods for synthesizing N-arylbenzamides typically involve a two-step process. The first step is the activation of a carboxylic acid, followed by its reaction with an amine. A common and well-established protocol is the conversion of the carboxylic acid to a more reactive acyl chloride.
For the synthesis of this compound, this involves reacting 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-chlorobenzoyl chloride. This highly reactive intermediate is then treated with 4-methylaniline (p-toluidine) to form the final amide product. nih.gov A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct. orgsyn.org
A general procedure for this type of reaction is as follows:
A solution of the substituted benzoic acid is treated with a coupling reagent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758) (DCM). chemicalbook.com
The appropriate aniline (B41778) is added to the mixture. chemicalbook.com
The reaction is stirred at ambient temperature for several hours until completion. chemicalbook.com
The product is isolated and purified, typically through extraction and recrystallization. nih.govchemicalbook.com
While reliable and versatile, these methods often require stoichiometric amounts of activating agents and can generate significant chemical waste, prompting the development of more atom-economical and environmentally benign alternatives. researchgate.netucl.ac.uk
In response to the limitations of conventional methods, significant research has focused on developing catalytic and greener approaches to amide bond formation. These methods aim to improve efficiency, reduce waste, and avoid the use of hazardous reagents.
Catalytic Direct Amidation: Direct condensation of a carboxylic acid and an amine is the most atom-economical approach, but it is thermodynamically unfavorable and typically requires high temperatures to drive off water. Catalysis offers a solution to this challenge under milder conditions.
Boric Acid Catalysis : Boric acid and its derivatives have emerged as simple, inexpensive, and low-toxicity catalysts for direct amidation. ucl.ac.uksciepub.com The reaction is believed to proceed through activation of the carboxylic acid by the boron catalyst, facilitating nucleophilic attack by the amine. sciepub.com
Metal Catalysis : Various metal catalysts, including those based on titanium, zirconium, and nickel, can facilitate direct amide bond formation. ucl.ac.ukresearchgate.net For instance, nickel-catalyzed methods have been developed for the synthesis of carboxylic acids from benzamide precursors, demonstrating the reversible nature and potential of metal catalysis in this area. orgsyn.orgresearchgate.net
Green Chemistry Strategies: The principles of green chemistry are increasingly being applied to amide synthesis.
Enzymatic Synthesis : Biocatalysts, such as lipases, can be used to form amide bonds under mild, aqueous conditions. rsc.org These enzymatic methods offer high selectivity and are biodegradable, presenting significant environmental advantages over traditional chemical synthesis. rsc.org Some enzymes utilize adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid via an acyl-phosphate intermediate. rsc.orgnih.gov
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in amide synthesis, often under solvent-free conditions. rsc.orgchemmethod.com For example, guanidine (B92328) hydrochloride has been used as a green organocatalyst in microwave-mediated reactions. rsc.org
The following table summarizes various catalytic approaches for benzamide synthesis.
| Catalyst/Method | Key Features | Example Application | Reference |
|---|---|---|---|
| Boric Acid | Inexpensive, low toxicity, effective for direct amidation. | Amidation of benzoic acid. | sciepub.com |
| Nickel Catalysis | Enables transformations involving amide C-N bond cleavage/formation. | Synthesis of carboxylic acids from benzamide precursors. | orgsyn.org |
| Enzymes (e.g., Lipases) | Mild, aqueous conditions; high selectivity; biodegradable. | Direct amidation of carboxylic acids. | rsc.org |
| Microwave-Assisted (e.g., with GuHCl) | Rapid, high yields, often solvent-free. | Synthesis of pyrimido[1,2-a]benzimidazole. | rsc.org |
| Thioester Intermediates | One-pot, avoids traditional coupling reagents, green conditions. | Amide/peptide bond formation from carboxylic acids. | nih.gov |
Optimizing reaction conditions is crucial for achieving high yields and minimizing side products in amide synthesis. numberanalytics.com Factors such as temperature, solvent, and reactant concentration play a significant role. numberanalytics.com For example, higher temperatures generally increase the reaction rate but can also lead to the decomposition of sensitive substrates. numberanalytics.com Polar aprotic solvents like DMF and DMSO are commonly used as they effectively solubilize reactants and stabilize transition states. numberanalytics.com
Mechanistic studies provide insight into the reaction pathways, enabling further optimization. The uncatalyzed direct amide formation has been a subject of debate. One proposed mechanism involves the formation of a zwitterionic tetrahedral intermediate from the direct attack of the amine on the carboxylic acid. However, computational studies suggest this pathway is high in energy. An alternative mechanism, found to be more accessible, involves the dimerization of the carboxylic acid via hydrogen bonding, which facilitates the reaction. researchgate.net
In catalyzed reactions, the mechanism depends on the specific catalyst.
Phosphonium (B103445) Salt Activation : Reagents like triphenylphosphine (B44618) can be used with an activator (e.g., N-chlorophthalimide) to generate phosphonium salts in situ. These salts activate the carboxylic acid to form a reactive acyloxy-phosphonium species, which is then readily attacked by the amine. nih.gov
Metalloenzyme Catalysis : Enzymes like thermolysin use a metal cofactor (e.g., Zn²⁺) to activate the amide carbonyl group for hydrolysis, a process that can be conceptually reversed for synthesis. The mechanism involves Lewis acid activation of the carbonyl, making it more susceptible to nucleophilic attack. nih.gov
Precursor Chemistry and Intermediate Reactivity in Complex Benzamide Synthesis
The synthesis of complex benzamides relies on the availability and reactivity of their precursors. For this compound, the key precursors are a 2-chlorobenzoic acid derivative and 4-methylaniline. The synthesis of functionalized precursors often involves multiple steps. For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be prepared from 2-chloro-4-nitrobenzoic acid and subsequently converted into a variety of benzamide derivatives by reaction with thionyl chloride to form the acyl chloride, followed by treatment with various amines. nih.gov
The reactivity of intermediates formed during the synthesis is critical to the outcome of the reaction.
Acyl Chlorides : These are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with amines. Their high reactivity, however, can also be a drawback, as they are sensitive to moisture and can be incompatible with certain functional groups.
Reactive Intermediates in Catalysis : In many modern synthetic methods, reactive intermediates are generated in situ. For example, aryl nitrenium ions can be generated from N-alkyl-N-arylamino-diazonium precursors, which then undergo reactions to form new C-C bonds. rsc.org Mechanochemical methods (grinding solids together) have even allowed for the isolation of highly reactive intermediates, such as aryl N-thiocarbamoylbenzotriazoles, which are considered unisolable in solution and can act as bench-stable reagents. scispace.com
Regioselective Functionalization and Structural Diversification Strategies for N-Arylbenzamides
Creating a library of structurally diverse N-arylbenzamides often requires the regioselective functionalization of the aromatic rings. This involves introducing new substituents at specific positions, which can be challenging due to multiple potential reaction sites. Modern catalytic methods have provided powerful tools to achieve this control.
A common strategy involves the use of a directing group, which positions a metal catalyst near a specific C-H bond, enabling its selective activation and functionalization. The amide group itself can serve as a directing group, but often an auxiliary directing group is installed to achieve higher selectivity.
Nickel-Catalyzed C-H Glycosylation : An 8-aminoquinoline (B160924) group can be installed on the benzamide nitrogen to act as a directing group. This allows for a novel and cost-effective nickel-catalyzed ortho-C-H glycosylation of the benzamide aryl ring with high regioselectivity and excellent stereoselectivity. rsc.org
Iron-Catalyzed Halogenation : Super Lewis acidic iron(III) triflimide can catalyze the regioselective bromination of electron-rich arenes, including N-arylbenzamides, under mild conditions. thieme-connect.de This provides a method for selectively introducing halogen atoms that can be used in subsequent cross-coupling reactions for further diversification.
Palladium-Catalyzed Hydroarylation : A palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides direct access to N-allylbenzamide derivatives. acs.org This method offers a more practical alternative to conventional multistep sequences and allows for the introduction of a wide variety of aryl groups. acs.org
These methods enable the systematic modification of the benzamide scaffold, facilitating the exploration of structure-activity relationships for various applications.
Enantioselective Synthesis and Chiral Resolution of Benzamide Derivatives (if applicable to chiral analogues)
While this compound itself is achiral, many of its analogues can possess chirality. Chirality in benzamides can arise from a stereocenter in one of the substituents or from axial chirality (atropisomerism). Atropisomerism occurs when rotation around a single bond (in this case, the Ar-C(O) bond) is sufficiently restricted, leading to stable, non-interconverting rotational isomers (rotamers) that are enantiomers of each other. nih.govdatapdf.com
Enantioselective Synthesis: This approach aims to directly synthesize a single enantiomer of a chiral molecule.
Catalytic Asymmetric Functionalization : Methods have been developed for the enantioselective synthesis of atropisomeric benzamides. For example, a simple tetrapeptide catalyst can be used for the enantioselective bromination of benzamide substrates. nih.govdatapdf.comacs.org This reaction introduces a bromine atom at the ortho position, creating a high barrier to rotation and establishing axial chirality with good enantiomeric ratios. nih.gov
Nickel-Catalyzed Asymmetric Hydroarylation : Chiral α-arylbenzamides, which contain a stereocenter alpha to the amide nitrogen, can be synthesized via a nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. uzh.chnih.gov This reaction uses a chiral bisimidazoline (BIm) ligand to control the stereochemical outcome, producing enantioenriched products. uzh.chnih.gov
Carbene N-H Insertion : Chiral amides can be formed by the enantioselective insertion of a carbene into the N-H bond of a primary amide, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.net
The table below shows examples of enantioselective synthesis of chiral benzamide analogues.
| Method | Type of Chirality | Catalyst/Ligand System | Substrates | Reference |
|---|---|---|---|---|
| Asymmetric Bromination | Axial (Atropisomerism) | Peptide-based catalyst | Tertiary benzamides | nih.gov |
| Asymmetric Reductive Hydroarylation | Central | Nickel / Chiral bisimidazoline (BIm) ligand | Vinyl amides and aryl halides | nih.gov |
| Asymmetric N-H Insertion | Central | Rhodium / Chiral squaramide | Primary amides and α-diazoketones | researchgate.net |
Chiral Resolution: This process involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org
Diastereomeric Salt Crystallization : This is the most common method. The racemic mixture (e.g., a chiral amine or carboxylic acid precursor) is reacted with an optically pure chiral resolving agent (e.g., tartaric acid). wikipedia.org This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomer.
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govresearchgate.net For example, chiral sulfoxide (B87167) derivatives of benzamides have been successfully separated using a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) based CSP. nih.gov
Molecular Interactions and Biological Target Engagement Mechanisms
In Vitro Pharmacological Characterization at the Molecular Level
The initial assessment of a compound's activity is often conducted through in vitro assays that characterize its interaction with specific molecular targets.
While specific binding affinity data for 2-Chloro-n-(4-methylphenyl)benzamide with estrogen receptor alpha is not prominently available in the reviewed literature, the broader class of benzamide (B126) derivatives has been investigated for its interaction with various receptors. For instance, certain benzamides have been identified as glucokinase activators, suggesting a potential interaction with this key enzyme in glucose metabolism. nih.govresearchgate.net Glucokinase plays a vital role in glucose homeostasis, and its activation is a therapeutic target for type 2 diabetes. researchgate.net However, direct binding studies and affinity values for this compound specifically with glucokinase are not detailed in the available research.
Similarly, studies on other compounds, such as 4-methylbenzylidene-camphor, have explored interactions with estrogen receptors, but this does not directly inform on the activity of this compound. nih.gov
The inhibitory effects of benzamide derivatives on various enzymes have been a subject of scientific investigation.
Cholinesterases: Salicylanilide N,N-disubstituted (thio)carbamates, which are structurally related to benzamides, have demonstrated weak to moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a notable AChE inhibitor with an IC50 of 38.98 µM. mdpi.com While these findings are for related structures, they suggest that the benzamide scaffold can interact with cholinesterases. Specific kinetic data for this compound is not provided in these studies.
Tyrosinase: Benzamide derivatives are recognized as potential tyrosinase inhibitors, an enzyme crucial in melanin (B1238610) biosynthesis. nih.gov Kinetic studies on some of these derivatives have revealed non-competitive inhibition mechanisms, where the inhibitor binds to a site other than the active site of the enzyme. nih.gov For example, N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles have shown potent mushroom tyrosinase inhibition. nih.gov However, specific IC50 values and the precise inhibition mechanism for this compound are not detailed.
α-Glucosidase: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy in managing type 2 diabetes. mdpi.com A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Although this study does not test this compound itself, it highlights the potential of the chloro-benzamide scaffold for α-glucosidase inhibition. nih.gov Another study on 1,2-benzothiazine-N-arylacetamides also demonstrated potent α-glucosidase inhibition, with some derivatives being more effective than the standard drug, acarbose. nih.gov
Interactive Data Table: Enzyme Inhibition by Benzamide Derivatives
| Derivative Class | Enzyme | IC50 Value (µM) | Inhibition Type |
|---|---|---|---|
| Salicylanilide (Thio)carbamates | Acetylcholinesterase (AChE) | 38.98 (for O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate) | Not Specified |
| Salicylanilide (Thio)carbamates | Butyrylcholinesterase (BChE) | 1.60 (for 2-(phenylcarbamoyl)phenyl diphenylcarbamate) | Not Specified |
| N-arylated-4-yl-benzamides | Mushroom Tyrosinase | Potent, specific values vary by derivative | Non-competitive |
| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase | 18.25 - 35.14 (for most potent derivatives) | Not Specified |
Note: The data presented is for structurally related compounds, as specific data for this compound was not available in the reviewed sources.
Molecular docking and simulation studies have been employed to understand the interactions between benzamide derivatives and their protein targets. nih.govresearchgate.net These studies reveal potential binding modes, highlighting hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.govresearchgate.net For instance, in the case of α-glucosidase inhibitors, docking simulations have helped to rationalize the structure-activity relationships observed in a series of compounds. nih.gov
The crystal structure of this compound itself has been determined, revealing that the benzoyl and aniline (B41778) benzene (B151609) rings are tilted relative to each other by 82.8 (1)°. nih.govnih.gov In the crystal, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov This structural information is foundational for more detailed computational modeling of its interactions with various protein targets.
Identification and Validation of Direct Molecular Targets in Cellular Contexts
Identifying the direct molecular targets of a compound within a complex cellular environment is a significant challenge in drug discovery. Various advanced techniques are employed for this purpose.
Chemical proteomics offers a suite of powerful methods for target identification. nih.gov Affinity chromatography, where a compound is immobilized to pull down its binding partners from a cell lysate, is a widely used technique. nih.gov Other label-free methods rely on changes in protein stability upon ligand binding. These include:
Drug Affinity Responsive Target Stability (DARTS): This method assesses changes in a protein's susceptibility to proteolysis when bound to a small molecule. nih.gov
Stability of Proteins from Rates of Oxidation (SPROX): This technique measures changes in the stability of proteins against chemical denaturation and subsequent oxidation. nih.gov
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in the presence of a binding ligand.
While these methodologies are well-established for target deconvolution, their specific application to elucidate the direct molecular targets of this compound has not been reported in the reviewed literature. Metabolomic approaches, which analyze changes in the levels of endogenous metabolites following compound treatment, can also provide clues about the pathways and enzymes affected, but specific studies on this compound are lacking.
Once putative targets are identified, their functional relevance to the compound's observed effects can be validated using genetic techniques. Methods like RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the proposed target protein. If the cellular response to the compound is diminished or abolished in the genetically modified cells, it provides strong evidence that the protein is a functionally relevant target. There are currently no published studies that have utilized siRNA or CRISPR to validate the molecular targets of this compound.
Investigations into Subcellular Localization and Organelle-Specific Interactions
There is currently no available research data detailing the subcellular localization of this compound. Studies have not yet been published that track its distribution within cellular compartments such as the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm. Consequently, its potential for organelle-specific interactions remains uncharacterized.
Elucidation of Downstream Cellular Pathway Modulation
Consistent with the lack of localization data, there is no information available on the downstream cellular pathways that may be modulated by this compound. Research has not yet identified any specific signaling cascades, gene expression changes, or metabolic pathways that are affected by this compound.
Structure Activity Relationship Sar Elucidation and Rational Ligand Design Principles
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
The biological profile of 2-Chloro-n-(4-methylphenyl)benzamide is highly sensitive to modifications on both its benzoyl and aniline (B41778) rings. Research into related benzamide (B126) structures provides a framework for understanding these impacts.
Key areas of structural modification include:
Substituents on the Benzoyl Ring: The ortho-chloro group on the benzoyl ring is a critical feature. Its position influences the molecule's conformation and electronic properties. nih.gov Studies on similar compounds show that the nature and position of halogen substituents can significantly alter biological activity. For instance, in a series of N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamides, the introduction of a chlorine atom into different parts of the molecule led to notable variations in protistocidal activity. mdpi.com Replacing the chloro group with other substituents, such as a hydrogen atom, has been shown to result in only moderate activity in related antiplasmodial compounds, suggesting the aryloxy substituent is favorable for activity. mdpi.com
Substituents on the N-phenyl (Aniline) Ring: The 4-methyl (para-methyl) group on the aniline ring contributes to the molecule's lipophilicity and can influence how it fits into a biological target's binding pocket. Altering this group, for example by shifting its position or replacing it with other functional groups (e.g., chloro, methoxy), can modulate activity. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, various substitutions on the N-aryl ring led to a range of antidiabetic activities. nih.gov
The following table summarizes the general impact of structural modifications on the biological activity of benzamide derivatives, based on findings from related compounds.
| Molecular Scaffold | Modification Site | Type of Modification | Observed Impact on Biological Activity |
| Benzamide Core | Benzoyl Ring | Substitution of ortho-group | Significant alteration of activity; halogen presence often favorable. mdpi.commdpi.com |
| Benzamide Core | N-phenyl Ring | Substitution at para-position | Modulates potency and selectivity through steric and electronic effects. nih.gov |
| Benzamide Core | Amide Linker | Bioisosteric Replacement | Can improve metabolic stability and pharmacokinetic profiles. nih.gov |
Identification of Key Pharmacophoric Features and Critical Structural Motifs for Activity
A pharmacophore model for this compound and related molecules identifies the essential three-dimensional arrangement of features required for biological activity.
The primary pharmacophoric features include:
Hydrogen Bond Donor/Acceptor: The amide moiety is a critical structural motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. Intermolecular N—H⋯O hydrogen bonds are observed in the crystal structure of this compound, linking molecules into chains. nih.gov This hydrogen bonding capability is often essential for anchoring the ligand within a receptor's binding site.
Aromatic/Hydrophobic Regions: The two phenyl rings (the 2-chlorobenzoyl ring and the 4-methylphenyl ring) provide key hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with biological targets. nih.govnih.gov In related benzamides, pi-pi T-shaped and pi-pi stacked interactions with aromatic amino acid residues like histidine, tyrosine, and phenylalanine have been noted as important for binding. nih.gov
Halogen Bonding: The chlorine atom at the ortho position of the benzoyl ring can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a binding pocket. This interaction, along with hydrophobic interactions, can be a key determinant for the binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzamide derivatives, QSAR studies can predict the activity of novel analogues before synthesis, thereby streamlining the drug discovery process.
A typical QSAR study involves calculating various molecular descriptors for a set of related molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Multiple regression analysis is then applied to generate a predictive model. chalcogen.ro While a specific QSAR model for this compound is not detailed in the available literature, the methodology is widely applied to similar compound classes. chalcogen.ro Such models help identify which physicochemical properties are most influential for a compound's activity, guiding the design of more potent derivatives.
Conformational Analysis and Bioisosteric Replacement Strategies in Benzamide Derivatives
Conformational Analysis: The three-dimensional shape, or conformation, of this compound is a key determinant of its biological function. X-ray crystallography has revealed specific details about its solid-state conformation. nih.gov
The benzoyl and aniline rings are not coplanar; they are tilted relative to each other by a significant angle of 82.8°. nih.gov
The ortho-chloro atom in the benzoyl ring is positioned syn (on the same side) to the carbonyl (C=O) bond. nih.gov This contrasts with some related structures where an ortho-methyl group is also found to be syn to the C=O bond. nih.gov
The central amide group (–NHCO–) is nearly planar, a common feature that provides rigidity to the core structure. nih.gov
Understanding the molecule's preferred conformation is crucial, as only specific spatial arrangements may be able to fit into a target's binding site. tandfonline.comtandfonline.com
Common bioisosteres for the amide group include:
Heterocyclic Rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of amides while potentially offering improved pharmacokinetic profiles. nih.govdrughunter.com
Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide can alter electronic properties and hydrogen bonding capabilities. nih.gov
Other replacements: Esters, sulfonamides, and ureas have also been explored as amide bioisosteres in various chemical scaffolds. nih.gov
This strategy allows for the fine-tuning of a lead compound's properties without drastically altering its core binding interactions. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in Research Optimization
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are metrics used to assess the "drug-likeness" of a compound and guide its optimization. csmres.co.uknih.govsciforschenonline.org
Ligand Efficiency (LE): This metric relates a compound's binding affinity to its size (typically the number of non-hydrogen atoms). It essentially measures the binding energy per atom. A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size. csmres.co.ukresearchgate.net During optimization, a common goal is to maintain or improve LE as the molecule grows. csmres.co.uk
Lipophilic Efficiency (LLE or LipE): This metric connects potency to lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) minus logP. High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org LLE helps ensure that increases in potency are not achieved simply by making the molecule more "greasy." sciforschenonline.org An ideal LLE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. mtak.hu
For a compound like this compound, these metrics would be crucial during a lead optimization program. The goal would be to increase its target affinity while carefully controlling increases in molecular weight and lipophilicity, thereby maximizing LLE and producing a more viable drug candidate. nih.govmtak.hu
Computational Chemistry and in Silico Mechanistic Insights
Molecular Docking Simulations for Ligand-Target Complex Prediction and Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 2-Chloro-n-(4-methylphenyl)benzamide, molecular docking studies have been instrumental in elucidating potential biological targets and their binding modes.
Research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to this compound, has demonstrated their potential as antidiabetic agents by targeting α-glucosidase and α-amylase. tandfonline.comresearchgate.netnih.gov Docking simulations of these derivatives revealed various types of interactions within the active sites of these enzymes, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. tandfonline.comresearchgate.net For instance, the oxygen and nitrogen atoms of the nitro and chloro-substituted phenyl rings were found to form hydrogen bonds and charge-charge interactions with key amino acid residues like Glu:276 and Asp:349 in α-glucosidase. tandfonline.comnih.gov Furthermore, π-π stacking and π-π T-shaped interactions were observed between the aromatic rings of the ligands and residues such as Phe:157, His:348, and Tyr:344. nih.gov
While specific docking studies on this compound are not extensively documented in the reviewed literature, the crystal structure of the compound provides a precise three-dimensional model for initiating such in silico investigations. nih.gov The determined crystal structure reveals a monoclinic space group P21/c with the benzoyl and aniline (B41778) benzene (B151609) rings being tilted relative to each other by 82.8 (1)°. nih.gov This conformational information is a critical starting point for accurate molecular docking simulations to identify potential protein targets and elucidate the specific binding interactions. The types of interactions observed for its derivatives, such as hydrogen bonds formed by the amide group and hydrophobic interactions involving the chloro and methyl-substituted phenyl rings, are anticipated to be key features in the binding of this compound to its biological targets.
Table 1: Key Intermolecular Interactions Observed in Docking Studies of this compound Derivatives
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue Examples |
| Hydrogen Bonding | Nitro group, Amide group | Glu, Asp, Phe, His |
| Electrostatic Interactions | Nitro group | Glu, Asp |
| Hydrophobic Interactions | Phenyl rings | Phe, His, Tyr |
| π-π Interactions | Phenyl rings | Phe, His, Tyr |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the conformational stability of ligand-protein complexes and the dynamics of their interactions.
For the aforementioned antidiabetic 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations have been performed to validate the stability of the docked complexes. tandfonline.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complexes over the simulation time suggested the stability of the most active compounds within the binding sites of α-glucosidase and α-amylase. tandfonline.comresearchgate.net This stability is crucial for a sustained inhibitory effect. The simulations also highlighted the role of water molecules in mediating ligand-protein interactions. tandfonline.com
Although specific MD simulation studies for this compound are not detailed in the available literature, the principles observed for its derivatives would likely apply. An MD simulation of this compound docked into a putative target would involve placing the complex in a simulated physiological environment (water, ions) and observing its dynamic behavior over nanoseconds. Key analyses would include:
Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the interaction.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time, indicating the persistence of these key interactions.
These simulations would provide a deeper understanding of the conformational changes and the energetic landscape of the binding process, complementing the static picture provided by molecular docking.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.
While direct quantum chemical studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, DFT calculations have been used to study the conformational structure, vibrational spectra, and electronic properties of dichlorinated acetamide and benzamide (B126) derivatives. researchgate.net Such studies typically involve geometry optimization to find the most stable molecular conformation and subsequent calculation of various molecular properties.
For this compound, DFT calculations could be employed to determine:
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites that are important for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge transfer and hyperconjugative interactions within the molecule.
Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity.
A study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a related compound, utilized DFT to optimize its structure and TD-DFT to predict its absorption spectrum, demonstrating the utility of these methods in characterizing the electronic properties of such molecules. nih.gov Similar calculations for this compound would provide a fundamental understanding of its electronic characteristics and reactivity, which underpins its interactions with biological macromolecules.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used as a query in virtual screening to search large compound databases for novel molecules with similar features.
Studies on benzamide analogues have successfully employed pharmacophore modeling to identify novel inhibitors for various targets. For example, a five-featured pharmacophore model, including hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic group, and two aromatic rings, was developed for a series of three-substituted benzamide derivatives as FtsZ inhibitors. nih.gov This model was then used to build a 3D-QSAR model and for virtual screening to identify new potential inhibitors.
For this compound, a pharmacophore model could be generated based on its known crystal structure and its docked conformation within a target's active site. The key pharmacophoric features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the amide nitrogen).
Two aromatic rings (the 2-chlorophenyl and 4-methylphenyl groups).
A hydrophobic feature (the chloro and methyl substituents).
This pharmacophore model could then be used to screen virtual libraries of compounds to identify novel molecules that share these essential features and are therefore likely to exhibit similar biological activity. This approach has been successfully used to discover novel ligands for various targets, including PD-1/PD-L1 and HBV capsid assembly modulators. tandfonline.comjst.go.jp
In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions for Research Compound Prioritization
In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties and potential toxicity. This helps in prioritizing compounds for further experimental testing.
Numerous studies on benzamide derivatives have incorporated in silico ADMET predictions to evaluate their drug-likeness. researchgate.netekb.egresearchgate.netjonuns.com These predictions are often based on established rules like Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties to oral bioavailability.
For this compound, a comprehensive in silico ADMET profile can be generated using various computational tools. The key parameters that would be assessed include:
Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
Distribution: Estimation of parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss).
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and potential sites of metabolism.
Excretion: Estimation of total clearance and renal organic cation transporter 2 (OCT2) substrate status.
Toxicity: Prediction of potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition).
A preclinical assessment of a structurally related compound, GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), provides a relevant example of the types of ADMET properties that are evaluated. nih.gov This study found that GDC-0449 has extensive protein binding and is metabolically stable in human hepatocytes. nih.gov In silico predictions for this compound would provide a similar profile, aiding in the assessment of its potential as a drug candidate.
Table 2: Predicted ADMET Properties for a Representative Benzamide Derivative
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral absorption |
| Caco-2 Permeability | High | Good cell membrane permeability |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding to plasma proteins |
| Blood-Brain Barrier Permeant | Yes | Can potentially cross the BBB |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | Low | Slower elimination from the body |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Note: The values in this table are illustrative for a typical benzamide derivative and are not specific experimental data for this compound.
Preclinical Biological Efficacy Assessments and Phenotypic Screening in Research Models
Cell-Based Functional Assays and High-Throughput Phenotypic Screening
Information regarding the activity of 2-Chloro-n-(4-methylphenyl)benzamide in high-throughput phenotypic screens and specific cell-based functional assays is not prominently reported in scientific literature. Phenotypic screening is a crucial step in drug discovery to identify molecules that can induce a desired change in a cell's or organism's phenotype.
Primary Cell Culture and Co-Culture Model Studies
There is a lack of specific published studies detailing the effects of this compound on primary cell cultures or in co-culture models. Such studies are vital for understanding a compound's activity in a more physiologically relevant context than immortalized cell lines.
Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)
No specific research has been identified that evaluates this compound in 3D cell culture models such as spheroids or organoids. These advanced models are instrumental in mimicking the complex microenvironment of tissues and tumors, offering a bridge between traditional 2D cell culture and in vivo studies.
Ex Vivo Tissue and Organ Slice Studies for Target Engagement
There is no available data from ex vivo tissue or organ slice studies for this compound. These experiments are important for assessing how a compound interacts with its molecular target within the complex environment of a whole tissue or organ slice, providing key insights into target engagement.
Advanced Analytical and Spectroscopic Characterization in Research Settings
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-Crystallization
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Chloro-N-(4-methylphenyl)benzamide, single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure and reveals detailed insights into its conformation and intermolecular interactions in the solid state. nih.gov
A study published in Acta Crystallographica Section E provides a comprehensive crystallographic analysis of the compound. nih.govnih.gov The crystals are reported to be monoclinic, belonging to the P21/c space group. nih.gov In the solid state, the molecule adopts a specific conformation where the ortho-chlorine atom of the benzoyl ring is positioned syn to the carbonyl oxygen. The two aromatic rings—the 2-chlorobenzoyl group and the 4-methylphenyl (p-tolyl) group—are significantly twisted relative to each other, with a dihedral angle of 82.8(1)°. nih.gov This twisted conformation is a key structural feature.
The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, the amide N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule (N—H⋯O). nih.gov These interactions link the molecules into infinite chains that propagate along the c-axis direction of the crystal lattice. nih.gov
While X-ray crystallography is a powerful tool for visualizing protein-ligand interactions through co-crystallization, no public research data was found detailing the co-crystallization of this compound with any protein target. Such studies would be invaluable for understanding its potential biological activity by revealing specific binding modes and interactions within a protein's active site.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₂ClNO | nih.gov |
| Formula Weight | 245.70 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 20.2969 (14) | nih.gov |
| b (Å) | 7.1850 (5) | nih.gov |
| c (Å) | 8.8662 (5) | nih.gov |
| β (°) | 93.750 (5) | nih.gov |
| Volume (ų) | 1290.22 (15) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
| Temperature (K) | 293 | nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |
| R-factor (R[F² > 2σ(F²)]) | 0.057 | nih.gov |
| wR(F²) (all data) | 0.138 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (¹H, ¹³C, ¹⁷O NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton. The amide proton (N-H) typically appears as a broad singlet in the downfield region (δ 8-10 ppm). The aromatic protons on the two rings will appear in the δ 7-8 ppm range, exhibiting complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The methyl group (-CH₃) protons on the p-tolyl ring would be observed as a sharp singlet in the upfield region, typically around δ 2.3 ppm. rsc.orgrsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ ~165 ppm). rsc.org The aromatic carbons will resonate in the δ 120-140 ppm range, with their exact shifts influenced by the chloro and methyl substituents. The methyl carbon will appear at the highest field, typically around δ 21 ppm. rsc.org
¹⁷O NMR: Oxygen-17 NMR is a more specialized technique that is rarely used for routine characterization due to the low natural abundance and quadrupole moment of the ¹⁷O isotope. No research data was found employing ¹⁷O NMR for the study of this compound. If performed, it could provide direct information on the electronic environment of the carbonyl oxygen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Amide (N-H) | 8.0 - 10.0 (broad singlet) | - | Shift and broadening are solvent and concentration dependent. |
| Aromatic (C-H) | 7.0 - 8.0 (multiplets) | 120 - 140 | Complex patterns due to coupling and substituent effects. |
| Carbonyl (C=O) | - | ~165 | Characteristic downfield shift. rsc.org |
| Methyl (CH₃) | ~2.3 (singlet) | ~21 | Characteristic upfield signal for aryl methyl group. rsc.org |
Mass Spectrometry (MS) Techniques for High-Resolution Mass Analysis and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy, confirming its molecular formula.
The molecular formula of this compound is C₁₄H₁₂ClNO, with a monoisotopic mass of approximately 245.0607 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ at m/z 246.0680) that matches this value to within a few parts per million.
A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower mass being three times more intense than the peak at the higher mass. docbrown.info
The fragmentation pattern under electron ionization (EI) would likely proceed through characteristic pathways for N-aryl benzamides. A common fragmentation is the cleavage of the amide bond. The primary fragmentations would likely involve:
Formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141.
Formation of the 4-methylphenylaminyl radical.
Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation to form the 2-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113. researchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion (Structure) | Predicted m/z (for ³⁵Cl/³⁷Cl) | Notes |
| [C₁₄H₁₂ClNO]⁺ (Molecular Ion) | 245 / 247 | Isotopic pattern confirms the presence of one chlorine atom. |
| [C₇H₄ClO]⁺ (2-Chlorobenzoyl) | 139 / 141 | A major fragment from amide C-N bond cleavage. |
| [C₆H₄Cl]⁺ (2-Chlorophenyl) | 111 / 113 | Resulting from the loss of CO from the 2-chlorobenzoyl cation. researchgate.net |
| [C₇H₇]⁺ (Tolyl or Tropylium) | 91 | Can arise from cleavage and rearrangement. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and probe electronic transitions within a molecule.
N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond. rsc.org
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a secondary amide. rsc.org
Aromatic C=C Bends: Several peaks in the 1450-1600 cm⁻¹ region.
C-N Stretch: In the 1200-1350 cm⁻¹ region.
C-Cl Stretch: A peak in the fingerprint region, typically between 700-800 cm⁻¹.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzanilide (B160483) core of this compound contains conjugated π-systems, which are expected to absorb UV light. The spectrum would likely show strong absorptions below 300 nm, corresponding to π→π* transitions within the aromatic rings and the amide group. nist.gov The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity would be determined by recording the spectrum in a suitable solvent like ethanol (B145695) or methanol.
Table 4: Expected Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3300 - 3500 | Medium |
| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 700 - 800 | Medium |
Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, GC, SFC)
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would be suitable. sielc.com This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The synthesis of this compound has involved purification by silica (B1680970) column chromatography, a preparative form of liquid chromatography. rsc.orgrsc.org
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, likely requiring a high-temperature program. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. rsc.org
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically CO₂, as the mobile phase. It is known for fast, efficient separations and is considered a "green" alternative to HPLC. No research was found utilizing SFC for the analysis of this specific compound, but it remains a viable technique for its purification and analysis.
Biophysical Techniques for Binding Affinity and Conformational Changes (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques are critical for studying the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or nucleic acid.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. It allows for the real-time monitoring of the association and dissociation of a ligand, providing kinetic data (k_on, k_off) in addition to the binding affinity (K_d).
While no specific ITC or SPR data was found for this compound, these techniques are highly relevant for this class of molecules. For example, recent studies have used biophysical methods to investigate novel benzamide (B126) derivatives as binders for cereblon (CRBN), an E3 ligase substrate receptor that is a critical target in the development of PROTACs (Proteolysis-targeting chimeras) for targeted protein degradation. nih.gov Characterizing the binding affinity of this compound to potential protein targets using ITC or SPR would be a crucial step in exploring its potential as a bioactive agent or a fragment for drug discovery.
Emerging Research Applications and Interdisciplinary Contributions of 2 Chloro N 4 Methylphenyl Benzamide
The scientific inquiry into 2-Chloro-N-(4-methylphenyl)benzamide has primarily focused on its fundamental physicochemical properties. While its direct application in advanced fields is still an emerging area, the existing structural research provides a foundation for potential interdisciplinary contributions.
Challenges and Future Research Directions
Methodological Advancements in Synthesis and Characterization of Complex Benzamides
The synthesis of complex benzamides is an area of continuous innovation. Researchers are moving beyond traditional methods to develop more efficient and versatile synthetic routes. A primary challenge lies in creating diverse benzamide (B126) derivatives, which often involves multi-step processes such as esterification, cyanation, cyclization, and aminolysis reactions. nih.gov For instance, novel benzamides have been synthesized from starting materials like 2,3-dimethoxybenzoic acid and various amine derivatives, requiring purification and extensive spectroscopic analysis (IR, ¹H NMR, ¹³C NMR) to confirm their structures. researchgate.net The synthesis of N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide involves reacting benzoyl isothiocyanate with malononitrile, followed by alkylation and a subsequent reaction with hydrazine. acs.org Similarly, the preparation of 2-Chloro-n-(4-methylphenyl)benzamide itself has been documented, with its purity confirmed by melting point and characterization via infrared and NMR spectra. nih.gov
Characterization techniques are also evolving, with a greater emphasis on combining experimental data with computational analysis. nih.gov X-ray diffraction is crucial for determining the three-dimensional structure of these molecules, as seen in the analysis of this compound, which revealed that the benzoyl and aniline (B41778) benzene (B151609) rings are tilted at an angle of 82.8(1)°. nih.gov Such studies provide insights into intramolecular and intermolecular interactions, including hydrogen bonds and C-H···π interactions, which stabilize the supramolecular structures. sinop.edu.tr For more complex systems, like the polymorphs of benzamide, a combination of powder X-ray diffraction and computational crystal structure prediction is necessary to unravel highly disordered structures. acs.org Spectroscopic techniques remain fundamental, with IR spectroscopy used to identify characteristic amide bands and coordination through the nitrogen atom in metal complexes, and NMR spectroscopy used to elucidate detailed structural features. sinop.edu.trresearchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ClNO | nih.gov |
| Molecular Weight (g/mol) | 245.70 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c (assumed from common packing, source states P-1 for other benzamides) | nih.govsinop.edu.tr |
| Dihedral Angle (Benzoyl vs. Aniline Ring) | 82.8(1)° | nih.gov |
| Key IR Bands (cm⁻¹) (Typical for Benzamides) | NH stretch: 3294–3524; C=O stretch: 1614–1692 | nih.gov |
| Key ¹H NMR Signals (ppm) (Typical for Benzamides) | CONH: δ 10.19–10.81; Aromatic H: δ 6.58–8.58 | nih.gov |
| Hydrogen Bonding | Intermolecular N—H⋯O bonds form infinite chains | nih.gov |
Exploration of Novel Biological Pathways and Undiscovered Molecular Targets
A significant frontier in benzamide research is the identification of novel biological activities and the molecular targets through which they operate. While some benzamides are known to act on dopamine (B1211576) D2-receptors, recent studies have expanded their biological scope considerably. researchgate.net For example, a novel class of N-benzoyl-2-hydroxybenzamides was found to disrupt a unique secretory pathway in the parasite Toxoplasma gondii by targeting the protein adaptin-3β, which is critical for trafficking proteins to specialized organelles. researchgate.net This discovery opens a new avenue for developing treatments for diseases caused by apicomplexan parasites. researchgate.net
Other research has identified benzamide derivatives as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov One such compound, 10f, was found to be a potent inhibitor of this pathway and was effective against a medulloblastoma cell line resistant to other treatments. nih.gov Benzamides have also been designed as inhibitors for a variety of enzymes. Novel benzoylthioureido benzenesulfonamides have shown high potency and selectivity as inhibitors of carbonic anhydrase (CA) IX, a target in hypoxic solid tumors. nih.gov Furthermore, new benzamides have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), which are key enzymes in Alzheimer's disease. nih.gov The antimicrobial potential of benzamides is another active area of research, with some analogues showing the ability to intercalate into DNA, thereby blocking replication and exhibiting powerful antimicrobial activity. nih.govresearchgate.net
Design and Synthesis of Next-Generation Analogues with Tuned Research Properties
The structural versatility of the benzamide scaffold makes it an excellent starting point for designing next-generation analogues with fine-tuned properties. A common strategy is the principle of bioisosterism, where parts of a molecule are replaced with other chemical groups to enhance activity or confer new properties. nih.govmdpi.com For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety were designed and synthesized, leading to compounds with significant fungicidal and larvicidal activities. nih.gov Similarly, introducing a quinoline (B57606) scaffold at the 5-position of a 1,2,4-oxadiazole ring in benzamide derivatives has been shown to improve fungicidal activities. mdpi.com
The design of these analogues is often guided by a deep understanding of structure-activity relationships (SAR). In the development of potent Smoothened antagonists, a series of benzamide derivatives were prepared and evaluated to identify the most effective compounds. nih.gov In another study, 21 benzamide derivatives were synthesized to explore their anticancer potential, leading to the identification of a compound, BJ-13, that induces cancer cell death through ROS-mediated mitochondrial dysfunction. nih.gov The "tail approach" is another design strategy used to create highly potent and selective enzyme inhibitors. nih.gov This involves attaching flexible linkers with various chemical tails to an aromatic sulfonamide moiety, improving interaction with the active site of enzymes like carbonic anhydrase. nih.gov The synthesis of N-Benzylbenzamides has also led to the creation of a merged scaffold that acts as a dual modulator for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org
| Analogue Class | Modification Strategy | Targeted Research Property/Activity | Reference |
|---|---|---|---|
| Benzimidazole-incorporated sulfonamides | Molecular hybridization of benzimidazole (B57391) and sulfonamide moieties. | Antimicrobial activity via DNA intercalation. | nih.gov |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Bioisosteric replacement and introduction of heterocyclic systems. | Fungicidal and larvicidal activities. | nih.gov |
| Benzoylthioureido benzenesulfonamides | "Tail approach" to enhance interaction with the enzyme active site. | Selective inhibition of carbonic anhydrase IX and XII. | nih.gov |
| Benzamides with quinoline-linked 1,2,4-oxadiazole | Splicing of active substructures (quinoline and benzamide). | Broad-spectrum fungicidal activity. | mdpi.com |
| N-Benzylbenzamides | Merging pharmacophores for sEH and PPARγ. | Dual modulation of sEH and PPARγ. | acs.org |
| Benzamide-based 5-aminopyrazoles | Novel synthetic route to create fused heterocycles. | Antiviral activity (anti-avian influenza). | acs.org |
Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery by accelerating the analysis of vast datasets and enabling predictive modeling. nih.govaccscience.com These technologies are being applied to nearly every stage of the process, from target identification to lead optimization. mdpi.com For benzamide research, AI can significantly reduce the time and cost associated with discovering new analogues. mdpi.com ML algorithms can predict the physicochemical properties, biological activity, and potential toxicity of novel compounds based on their chemical structures, helping researchers focus on candidates with the highest probability of success. nih.gov
Addressing Fundamental Scientific Questions in Benzamide Chemistry and Biology
Beyond the synthesis of new compounds and the search for novel applications, there remain fundamental scientific questions in benzamide chemistry that warrant further investigation. One such area is the phenomenon of polymorphism, where a simple molecule like benzamide can exist in multiple crystalline forms with different physical properties. acs.org The most stable form of benzamide was identified in 1959, but other metastable and highly disordered forms continue to be discovered, revealing a surprising level of crystallographic complexity for such a simple molecule. acs.org Understanding the factors that control polymorphism is critical for pharmaceutical development.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-chlorobenzoic acid derivatives with 4-methylaniline via amide bond formation. Key steps include:
- Reagent selection : Use carbodiimides (e.g., DCC) or coupling agents like HATU for efficient activation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while controlled temperature (25–60°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves yield and purity .
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3 ppm) .
- X-ray crystallography : Single-crystal analysis reveals planar benzamide cores with dihedral angles between aromatic rings (e.g., 12.5°), validated by C–Cl and C–N bond lengths (1.73 Å and 1.34 Å, respectively) .
- Mass spectrometry : ESI-MS confirms molecular mass ([M+H] at m/z 264.07) .
Q. How is HPLC utilized to assess the purity of synthesized this compound?
Methodological Answer:
- Column selection : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities .
- Detection : UV absorbance at 254 nm quantifies the main peak (retention time ~8.2 min) against calibration standards.
- Validation : Purity >98% is achieved via peak integration, with limits of detection (LOD) at 0.1 µg/mL .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Hydrogen bonding : N–H···O=C interactions (2.89 Å) form centrosymmetric dimers, enhancing thermal stability (T = 165–170°C) .
- π-π stacking : Parallel-displaced aromatic rings (3.5 Å spacing) contribute to solubility challenges in nonpolar solvents .
- Characterization : Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H: 45%, Cl···H: 12%) .
Q. What computational strategies model the electronic properties of this compound?
Methodological Answer:
- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (4.2 eV), correlating with UV-Vis absorption at 290 nm .
- Molecular docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR, ΔG = -8.5 kcal/mol), guiding bioactivity studies .
- Validation : Overlay computed and experimental IR spectra (e.g., C=O stretch at 1680 cm) ensures accuracy .
Q. How can researchers resolve contradictions in bioactivity data across assay systems?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolic interference : Pre-treat compounds with liver microsomes to assess stability-linked false negatives .
- Data normalization : Express IC values relative to internal standards (e.g., % inhibition vs. vehicle) .
Q. What role does hydrogen bonding play in the solid-state arrangement of this compound?
Methodological Answer:
- Dimer formation : Symmetric N–H···O bonds create stable dimers, confirmed by X-ray torsional angles (τ = 5.3°) .
- Thermal analysis : DSC shows endothermic peaks at 168°C (melting) and 320°C (decomposition), linked to lattice energy .
- Solvent effects : Methanol disrupts H-bonding during crystallization, altering crystal morphology from needles to plates .
Q. How do researchers validate synthetic protocol reproducibility across laboratories?
Methodological Answer:
- Interlab studies : Share standardized protocols (e.g., reagent ratios, stirring rates) via platforms like PubChem .
- Round-robin testing : Compare yields and purity metrics (HPLC, NMR) from ≥3 independent syntheses .
- Error analysis : Use statistical tools (e.g., RSD <5% for yield) to identify critical variables (e.g., anhydrous conditions) .
Q. What methodologies study enzymatic inhibition mechanisms of this compound?
Methodological Answer:
- Kinetic assays : Monitor NADPH depletion (340 nm) in CYP450 isoforms to assess metabolic inhibition .
- Fluorescence quenching : Titrate compound into enzyme solutions (e.g., trypsin) to calculate binding constants (K = 12 µM) .
- Molecular dynamics : Simulate ligand-protein trajectories (100 ns) to identify key binding residues (e.g., Lys123) .
Q. How are solubility and stability profiles determined in various solvents?
Methodological Answer:
- Solubility screening : Shake-flask method in 12 solvents (e.g., DMSO: 45 mg/mL; water: <0.1 mg/mL) .
- Stability studies : Incubate at 25°C/60% RH for 30 days; quantify degradation via HPLC (e.g., <2% in dark, 8% under UV) .
- Co-solvent systems : Use PEG-400/water (1:1) to enhance aqueous solubility for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
